N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide
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Overview
Description
N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide is a complex organic compound characterized by the presence of trifluoromethyl groups and a tritylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)benzyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and substitution reactions. The final step involves the coupling of the 3,5-bis(trifluoromethyl)benzyl group with the tritylamino acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide involves its interaction with specific molecular targets. The trifluoromethyl groups and tritylamino moiety contribute to its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis and hydrogen bonding interactions.
3,5-Bis(trifluoromethyl)benzyl bromide: Used as an intermediate in organic synthesis and for introducing trifluoromethyl groups.
Properties
Molecular Formula |
C30H24F6N2O |
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Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-(tritylamino)acetamide |
InChI |
InChI=1S/C30H24F6N2O/c31-29(32,33)25-16-21(17-26(18-25)30(34,35)36)19-37-27(39)20-38-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,38H,19-20H2,(H,37,39) |
InChI Key |
VTKICGAYMHWFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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